molecular formula C10H14N2O2 B1297801 Benzenemethanamine, 3-nitro-N-propyl- CAS No. 90390-04-8

Benzenemethanamine, 3-nitro-N-propyl-

Cat. No.: B1297801
CAS No.: 90390-04-8
M. Wt: 194.23 g/mol
InChI Key: MHSBRCGJOPIKLT-UHFFFAOYSA-N
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Description

This compound is known for its antimicrobial and antifungal properties.

Preparation Methods

Benzenemethanamine, 3-nitro-N-propyl- is synthesized by attaching a nitro group to the propyl chain of benzylamine. The synthetic route typically involves nitration of the propylbenzylamine under controlled conditions to introduce the nitro group at the desired position. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Benzenemethanamine, 3-nitro-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different amines depending on the reducing agent and conditions used.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and other reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenemethanamine, 3-nitro-N-propyl- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-nitro-N-propyl- involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The nitro group plays a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components.

Comparison with Similar Compounds

Benzenemethanamine, 3-nitro-N-propyl- can be compared with other similar compounds such as:

    Benzenemethanamine, N-propyl-: Lacks the nitro group, resulting in different chemical and biological properties.

    Benzenemethanamine, 4-nitro-N-propyl-: Has the nitro group in a different position, leading to variations in reactivity and biological activity.

The uniqueness of Benzenemethanamine, 3-nitro-N-propyl- lies in its specific nitro group placement, which imparts distinct antimicrobial and antifungal properties.

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-6-11-8-9-4-3-5-10(7-9)12(13)14/h3-5,7,11H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSBRCGJOPIKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920418
Record name N-[(3-Nitrophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-04-8
Record name 3-Nitro-N-propylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90390-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-nitro-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3-Nitrophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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